

Merestinib (LY2801653): A Comprehensive Technical Guide to its Multi-Kinase Inhibitory Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Merestinib, also known as LY2801653, is an orally bioavailable, type-II ATP-competitive small molecule inhibitor targeting a select group of oncogenic kinases.[1][2][3] Initially developed as a potent inhibitor of the c-Met receptor tyrosine kinase, further characterization has revealed its activity against a broader spectrum of kinases implicated in tumor growth, survival, and angiogenesis.[2][4] This technical guide provides an in-depth overview of Merestinib's multi-kinase inhibitory profile, detailing its quantitative inhibitory activities, the experimental methodologies used for their determination, and the key signaling pathways it modulates.

Quantitative Kinase Inhibition Profile

Merestinib has been evaluated against a wide panel of kinases, demonstrating potent inhibitory activity against several key oncogenic drivers. The following tables summarize the in vitro and cell-based inhibitory activities of **Merestinib** against its primary targets.

Table 1: In Vitro Kinase Inhibition Profile of Merestinib



Target Kinase	Inhibition Parameter	Value (nM)	Reference
c-Met	Ki	2	[1][3][5][6]
c-Met	IC50	4.7	[4]
AXL	IC50	2	[5][6]
DDR1	IC50	0.1	[5][6]
DDR2	IC50	7	[5][6]
FLT3	IC50	7	[5][6]
MERTK	IC50	10	[5][6]
MKNK1/2	IC50	7	[5][6]
MST1R (RON)	IC50	11	[5][6]
ROS1	IC50	23	[6]
TEK (Tie2)	IC50	63	[5]
TYRO3	IC50	28	[5]
PDGFRA	IC50	41	[5]

Table 2: Cell-Based Kinase Inhibition Profile of Merestinib

Target Kinase	Cell Line	Inhibition Parameter	Value (nM)	Reference
c-Met Autophosphoryla tion	H460	IC50	35.2 ± 6.9	[5][6]
c-Met Autophosphoryla tion	S114	IC50	59.2	[5][6]

Table 3: NTRK Inhibition Profile of Merestinib



Target Kinase	Inhibition Parameter	Value (nM)	Reference
NTRK1	Kd	20	[4]
NTRK2	Kd	92	[4]
NTRK3	Kd	54	[4]

Key Signaling Pathways Targeted by Merestinib

Merestinib's therapeutic potential stems from its ability to simultaneously inhibit multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected are the c-Met, AXL, and NTRK signaling cascades.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in normal cellular functions, but their aberrant activation is a key driver in many cancers.[7][8][9][10][11] Overexpression, amplification, or mutation of the MET gene leads to constitutive activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, promoting tumor growth, invasion, and angiogenesis.[7][10]



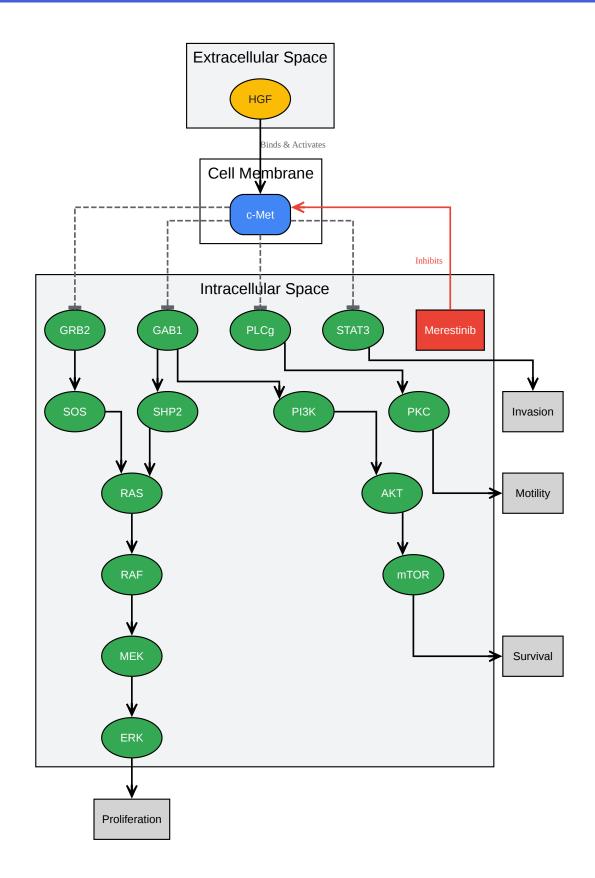


Figure 1: Simplified c-Met Signaling Pathway and Merestinib's Point of Inhibition.



AXL Signaling Pathway

AXL, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is another key target of **Merestinib**.[12][13][14][15][16] Its ligand, Gas6, activates downstream pathways such as PI3K/AKT, MAPK/ERK, and NF-kB, which are involved in cell survival, proliferation, migration, and therapy resistance.[12][13][14]

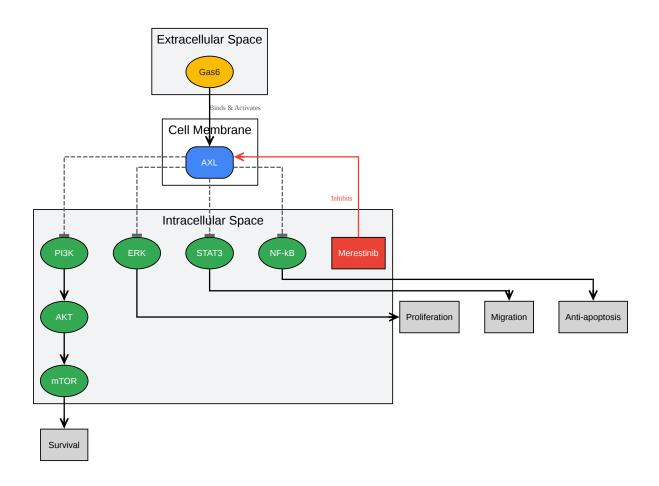




Figure 2: Simplified AXL Signaling Pathway and Merestinib's Point of Inhibition.

NTRK Signaling Pathway

The neurotrophic receptor tyrosine kinase (NTRK) family, comprising NTRK1, NTRK2, and NTRK3, are receptors for neurotrophins and play a crucial role in the development and function of the nervous system.[17][18][19][20][21] Gene fusions involving the NTRK genes are oncogenic drivers in a variety of tumors, leading to ligand-independent, constitutive activation of downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[17][18]



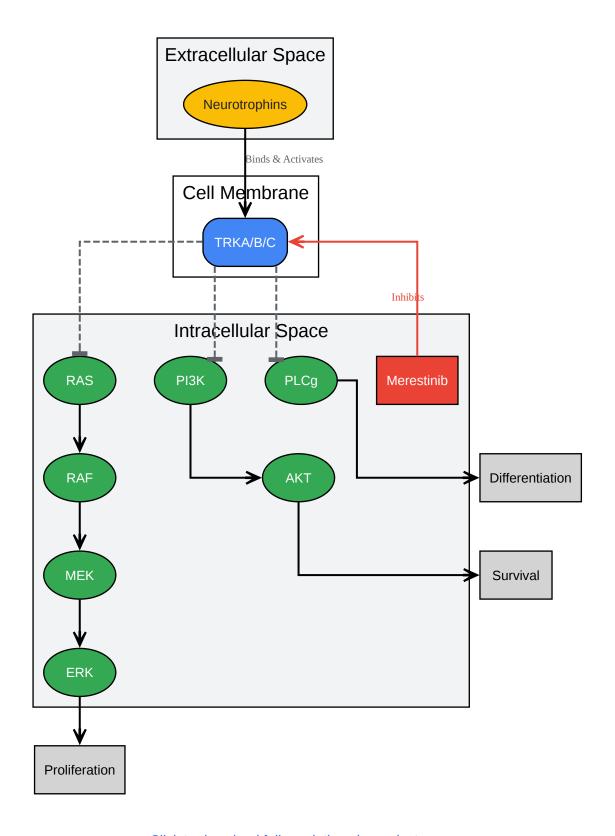


Figure 3: Simplified NTRK Signaling Pathway and Merestinib's Point of Inhibition.



Experimental Protocols

The quantitative data presented in this guide were generated using a combination of in vitro biochemical assays and cell-based assays. Below are detailed methodologies representative of those used in the characterization of **Merestinib**.

In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen® TR-FRET)

This assay format is commonly used for high-throughput screening and determination of IC50 values for kinase inhibitors. The principle is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor).[22]

Materials:

- Kinase of interest (e.g., recombinant human c-Met)
- Fluorescein-labeled substrate peptide
- · Terbium-labeled anti-phospho-substrate antibody
- ATP
- Merestinib (or other test compounds)
- Kinase reaction buffer
- TR-FRET dilution buffer
- EDTA (to stop the reaction)
- 384-well microplates

Procedure:

• Compound Preparation: Prepare a serial dilution of **Merestinib** in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations.



Kinase Reaction:

- \circ Add 2.5 µL of the diluted **Merestinib** solution to the wells of a 384-well plate.
- \circ Add 5 μL of a solution containing the kinase and fluorescein-labeled substrate in kinase reaction buffer.
- Initiate the reaction by adding 2.5 μL of ATP solution in kinase reaction buffer.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection:

- \circ Stop the kinase reaction by adding 10 μ L of TR-FRET dilution buffer containing EDTA and the terbium-labeled antibody.
- Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
- Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium). The TR-FRET ratio (520/490) is calculated.
- Data Analysis: The TR-FRET ratio is plotted against the logarithm of the Merestinib concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic model.





Figure 4: Experimental Workflow for a LanthaScreen® TR-FRET Kinase Assay.

Cell-Based Phosphorylation ELISA

This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.[23][24][25][26]

Materials:

- Adherent cell line expressing the target kinase (e.g., H460 cells for c-Met)
- Cell culture medium and supplements
- 96-well cell culture plates
- Ligand to stimulate kinase activity (e.g., HGF for c-Met)
- Merestinib (or other test compounds)
- Fixing solution (e.g., 4% paraformaldehyde)
- Quenching buffer
- · Blocking buffer
- Primary antibodies (one specific for the total kinase protein and another for the phosphorylated form)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution
- Microplate reader

Procedure:

Cell Seeding and Treatment:



- Seed cells into a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with a serial dilution of Merestinib for a specified time (e.g., 1-2 hours).
- Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.
- Fixation and Permeabilization:
 - Fix the cells with fixing solution.
 - Wash the cells and then add quenching buffer to reduce background.
 - Permeabilize the cells if the target is intracellular.
- Immunodetection:
 - Block non-specific binding sites with blocking buffer.
 - Incubate the cells with either the anti-total kinase primary antibody or the anti-phosphokinase primary antibody.
 - Wash and then incubate with the HRP-conjugated secondary antibody.
- Signal Development and Measurement:
 - Add TMB substrate and incubate until color develops.
 - Stop the reaction with stop solution.
 - Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: The absorbance values for the phospho-protein are normalized to the total protein levels. The normalized data is then plotted against the logarithm of the Merestinib concentration to determine the IC50 value.



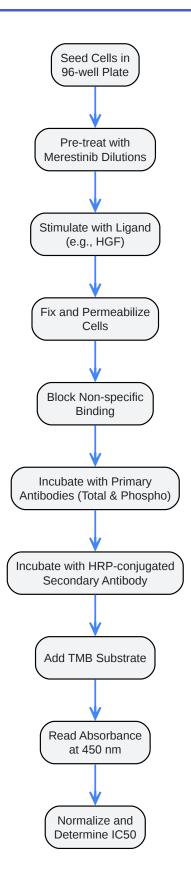


Figure 5: Experimental Workflow for a Cell-Based Phosphorylation ELISA.



Conclusion

Merestinib (LY2801653) is a potent multi-kinase inhibitor with significant activity against c-Met, AXL, NTRK, and other oncogenic kinases.[2][4][5][6][9][27][28][29][30] Its ability to concurrently block multiple key signaling pathways provides a strong rationale for its investigation in various cancer types. This technical guide has summarized the quantitative inhibitory profile of Merestinib, provided an overview of the primary signaling pathways it targets, and detailed the experimental methodologies used for its characterization. This information serves as a valuable resource for researchers and drug development professionals working on the advancement of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. An overview of the c-MET signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the c-Met signaling pathway in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]

Foundational & Exploratory





- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential [frontiersin.org]
- 15. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer
 PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biocomputix.com [biocomputix.com]
- 21. neurotrophic-receptor-tyrosine-kinase-ntrk-fusions-and-their-role-in-cancer Ask this paper | Bohrium [bohrium.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. ELISA实验方法 [sigmaaldrich.cn]
- 24. Cell-Based ELISA Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. protocolsandsolutions.com [protocolsandsolutions.com]
- 26. Phospho-specific ELISA Protocol | Thermo Fisher Scientific FI [thermofisher.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Merestinib Wikipedia [en.wikipedia.org]
- 29. caymanchem.com [caymanchem.com]
- 30. First-in-Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Merestinib (LY2801653): A Comprehensive Technical Guide to its Multi-Kinase Inhibitory Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612287#merestinib-ly2801653-multi-kinase-inhibitory-profile]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com